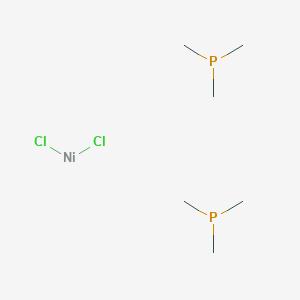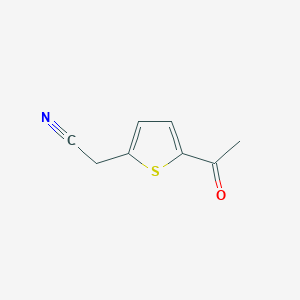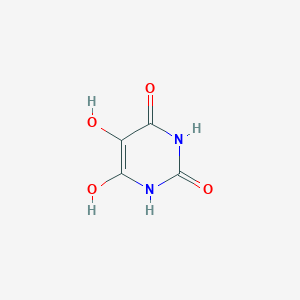
(2S)-Pyrrolidine-2-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-Pyrrolidine-2-carbothioamide, also known as thiomorpholine-4-carboxamide, is a chemical compound with potential applications in scientific research. This compound belongs to the class of thioamides and is used in the synthesis of various organic molecules.
Mecanismo De Acción
The mechanism of action of (2S)-Pyrrolidine-2-carbothioamide is not fully understood. However, it is believed to act as a nucleophile in various reactions. It can also form coordination complexes with metal ions, which can enhance its reactivity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to have low toxicity in animal studies. It is also stable under a wide range of conditions, making it a useful compound for laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-Pyrrolidine-2-carbothioamide has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized. It is also relatively non-toxic, making it safe to handle in a laboratory setting. However, one limitation is that it may not be suitable for certain reactions due to its reactivity.
Direcciones Futuras
There are several future directions for the use of (2S)-Pyrrolidine-2-carbothioamide in scientific research. One area of interest is its potential use in drug discovery. It may also be used in the synthesis of new organic molecules with potential applications in various fields. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its stable nature and low toxicity make it a useful compound for laboratory experiments. Further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of (2S)-Pyrrolidine-2-carbothioamide can be achieved through various methods. One of the most common methods involves the reaction of pyrrolidine with carbon disulfide in the presence of a base. The resulting product is then treated with an acid to obtain this compound.
Aplicaciones Científicas De Investigación
(2S)-Pyrrolidine-2-carbothioamide has potential applications in scientific research. It can be used as a building block in the synthesis of various organic molecules, such as peptides and amino acids. It can also be used as a ligand in metal-catalyzed reactions. In addition, this compound has been studied for its potential use in drug discovery.
Propiedades
Número CAS |
101410-20-2 |
|---|---|
Fórmula molecular |
C5H10N2S |
Peso molecular |
130.21 g/mol |
Nombre IUPAC |
(2S)-pyrrolidine-2-carbothioamide |
InChI |
InChI=1S/C5H10N2S/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m0/s1 |
Clave InChI |
ROSABALJPUTMMP-BYPYZUCNSA-N |
SMILES isomérico |
C1C[C@H](NC1)C(=S)N |
SMILES |
C1CC(NC1)C(=S)N |
SMILES canónico |
C1CC(NC1)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)







![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)

![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)

